Superior Blood-Brain Barrier Penetration of Chrysamine G Over Hydrophilic Congo Red
Chrysamine G is specifically designed as a lipophilic analog of Congo red to overcome the latter's inability to cross the blood-brain barrier (BBB). While Congo red is highly charged and exhibits negligible brain penetration, Chrysamine G has been shown to partition into the brain of normal mice and is explicitly noted for its ability to penetrate the BBB [1]. This property is not a feature of its parent compound, making it a prerequisite for any in vivo study targeting cerebral amyloid .
| Evidence Dimension | Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | Penetrates BBB and partitions into mouse brain |
| Comparator Or Baseline | Congo red: Does not cross BBB in significant quantities |
| Quantified Difference | Qualitative difference in brain entry; Chrysamine G is brain-penetrant, Congo red is not. |
| Conditions | In vivo assessment of brain partitioning in normal mice [1]. |
Why This Matters
For procurement decisions involving in vivo Alzheimer's models, Chrysamine G is essential; Congo red is unsuitable due to its BBB impermeability.
- [1] Klunk, W. E., Debnath, M. L., Koros, A. M., & Pettegrew, J. W. (1998). Chrysamine-G, a lipophilic analogue of congo red, inhibits Aβ-induced toxicity in PC12 cells. Life Sciences, 63(20), 1807–1814. View Source
